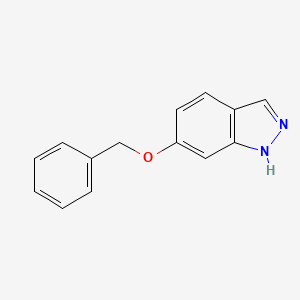

6-(Benzyloxy)-1H-indazole

Beschreibung

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole nucleus, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged scaffold" in drug discovery. pharmablock.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby offering a broad range of therapeutic possibilities. The versatility of the indazole ring system stems from its unique chemical properties, including its aromaticity and the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors. pharmablock.com This allows for diverse interactions with biological macromolecules such as enzymes and receptors. longdom.org

Indazole derivatives have been successfully incorporated into a number of FDA-approved drugs, demonstrating their clinical relevance. pnrjournal.com These compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.gov The ability to readily introduce various functional groups onto the indazole core allows chemists to fine-tune the molecule's properties, optimizing its efficacy and selectivity for a specific biological target. nih.gov Furthermore, indazoles are considered valuable bioisosteres of indoles and phenols, offering improved metabolic stability and pharmacokinetic profiles in some instances. pharmablock.com

Overview of 6-(Benzyloxy)-1H-indazole as a Key Indazole Derivative in Contemporary Research

Within the vast family of indazole derivatives, this compound has carved out a crucial niche as a versatile synthetic intermediate. Its structure features a benzyloxy group at the 6-position of the indazole ring. This benzyloxy group serves as a protecting group for the 6-hydroxy functionality, which is a common feature in many biologically active indazole-based compounds. The benzyl (B1604629) group can be readily introduced and later removed under specific reaction conditions, allowing for selective chemical modifications at other positions of the indazole ring.

The strategic importance of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a key component in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. rsc.org The ability to manipulate the 6-position of the indazole ring is critical for modulating the biological activity of these inhibitors.

Interactive Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H12N2O | uni.lu |

| Molecular Weight | 224.26 g/mol | uni.lu |

| Appearance | Solid | chemimpex.com |

| IUPAC Name | 6-(phenylmethoxy)-1H-indazole | uni.lu |

| InChIKey | PMKBUGNQHOFKQS-UHFFFAOYSA-N | uni.lu |

Table 2: Selected Indazole-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Use | Source |

| Axitinib (B1684631) | Renal Cell Carcinoma | pnrjournal.com |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | pnrjournal.com |

| Entrectinib | ROS1-positive Non-Small Cell Lung Cancer, NTRK Fusion-Positive Solid Tumors | pnrjournal.com |

| Granisetron | Nausea and Vomiting (Chemotherapy-induced) | pnrjournal.com |

| Benzydamine | Pain and Inflammation | pnrjournal.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKBUGNQHOFKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468197 | |

| Record name | 6-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874668-62-9 | |

| Record name | 6-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 1h Indazole and Its Derivatives

General Strategies for Indazole Core Synthesis

The construction of the indazole ring system can be achieved through a variety of synthetic strategies. Many of these methods rely on the formation of a crucial nitrogen-nitrogen bond or the cyclization of appropriately substituted benzene (B151609) derivatives. diva-portal.orgmdpi.com For instance, a common precursor is 4-(benzyloxy)-2-fluorobenzonitrile, which can undergo reaction with (R)-1-amino-2-propanal to form an intermediate that, after nitrosation and reduction, yields an indazole derivative. sci-hub.se

Catalyst-Based Approaches in Indazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of indazoles is no exception. Both transition metals and acid/base catalysts have been extensively used to facilitate the efficient and selective formation of the indazole core. bohrium.combenthamdirect.com

Transition metal catalysts have emerged as powerful tools for constructing the indazole scaffold, often enabling reactions that are otherwise difficult to achieve. nitk.ac.in These methods frequently involve C-H activation, cross-coupling reactions, and intramolecular cyclizations. nih.govresearchgate.net

A variety of transition metals, including palladium, copper, rhodium, and cobalt, have been successfully employed in indazole synthesis. mdpi.comnih.gov For example, palladium-catalyzed intramolecular C-N bond formation is a known route to indazoles. caribjscitech.com Similarly, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce 3-aminoindazoles through a cascade process. organic-chemistry.org

Rhodium has also been utilized in the synthesis of indazoles. For instance, Rh(III)-catalyzed C-H activation and annulation of azoxy compounds with diazoesters or alkynes provides a route to 2H-indazoles. mdpi.comnih.gov Cobalt has also been used, with Co(III) catalysts enabling the synthesis of N-aryl-2H-indazoles through C-H bond functionalization and cyclization cascades. nih.gov

Here is a table summarizing some transition metal-catalyzed methods for indazole synthesis:

| Catalyst/Metal | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Intramolecular C-N bond formation | o-alkyne azoarene | Indazoles | caribjscitech.com |

| Copper | Coupling-condensation cascade | 2-halobenzonitriles and hydrazine derivatives | 3-aminoindazoles | organic-chemistry.org |

| Rhodium(III) | C-H activation/annulation | Azoxy compounds and diazoesters/alkynes | 2H-indazoles | mdpi.comnih.gov |

| Cobalt(III) | C-H bond functionalization/cyclization | Azobenzenes and aldehydes | N-aryl-2H-indazoles | nih.gov |

Acid and base catalysis provides an alternative to transition metal-mediated methods for indazole synthesis. bohrium.combenthamdirect.com These reactions often involve intramolecular condensation or cyclization of suitably functionalized precursors.

For instance, the Davis-Beirut reaction, which can be catalyzed by either acid or base, is an efficient method for synthesizing 2H-indazoles from o-nitrosobenzaldehydes and primary amines. nih.gov Base-catalyzed methods have also been developed, such as the synthesis of 2-aryl-2H-indazoles from ortho-alkyl substituted azoxybenzenes, which proceeds via a benzyl (B1604629) C-H deprotonation and cyclization. rsc.org Additionally, a novel method for the asymmetric synthesis of 1,7-annulated indazoles has been developed using a bifunctional Brønsted base-catalyzed cascade reaction. researchgate.net

A simple and efficient method for preparing 1H-indazoles involves the use of ammonium (B1175870) chloride as a mild acid catalyst in the reaction of ortho-hydroxybenzaldehydes with hydrazine hydrate. samipubco.com Base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations have been shown to quantitatively convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides under mild conditions. acs.org

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. bohrium.combenthamdirect.com This includes the use of greener solvents, catalysts, and reaction conditions.

One approach involves the use of water as a green solvent. For example, a ruthenium-catalyzed oxidative alkenylation of N-aryl pyridazinediones and subsequent intramolecular cyclization has been accomplished in water. rsc.org Another green approach is the use of microwave irradiation to promote reactions, often in the absence of a solvent. For instance, the synthesis of triazolo[1,2-a]indazole-triones has been achieved using a one-pot condensation reaction under solvent-free conditions, catalyzed by Origanum majorana-capped silver nanoparticles. tandfonline.com

The development of metal-free and visible-light-induced reactions is another key area of green chemistry in indazole synthesis. A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed for the photo-organic synthesis of indazoles. rsc.org

Cyclization Reactions for Indazole Scaffold Assembly

Cyclization reactions are fundamental to the formation of the indazole ring system. These reactions typically involve the intramolecular formation of a new bond to close the pyrazole (B372694) ring.

A common strategy is the reductive cyclization of nitro-containing precursors. For example, 2-aryl-2H-indazoles can be synthesized by the reductive cyclization of o-imino-nitrobenzene substrates, which are generated in situ from the condensation of o-nitrobenzaldehydes and amines. organic-chemistry.org Another example is the copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes, which proceeds through an intramolecular azacupration of the alkyne followed by a 1,2-hydride shift. thieme-connect.com

Annulation Methods for Indazole Derivative Preparation

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of functionalized indazole derivatives. nih.gov These methods often utilize transition metal catalysis to achieve C-H activation and subsequent ring formation.

For example, rhodium(III)-catalyzed C-H activation of 2-aryl indazoles and their annulation with iodonium (B1229267) ylides provides an efficient route to indazole-fused dihydrophenanthridinones. rsc.org Another rhodium-catalyzed approach involves the [4+1] annulation of azoxy compounds with diazoesters to yield 2H-indazole derivatives. mdpi.com A [3+2] annulation approach from arynes and hydrazones also provides a pathway to the 1H-indazole skeleton. organic-chemistry.org

Synthesis of 6-(Benzyloxy)-1H-indazole and Specific Analogues

The core structure of this compound serves as a foundational scaffold from which numerous complex derivatives are built. Its synthesis typically originates from precursors such as 6-hydroxyindazole or a suitably substituted nitrobenzene (B124822) derivative. The introduction of the benzyl group as a protecting ether linkage is a key strategic step in the synthetic pathway.

The introduction of a benzyloxy group onto the indazole scaffold is most commonly achieved through a Williamson ether synthesis. This method involves the O-alkylation of a hydroxyl-substituted indazole, typically 6-hydroxy-1H-indazole, with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

A significant challenge in the alkylation of indazoles is controlling the regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) in addition to the hydroxyl group at the 6-position. nih.govrsc.org Reaction conditions must be finely tuned to favor O-alkylation over the competing N-alkylation. The choice of base, solvent, and temperature plays a crucial role in directing the outcome of the reaction. For instance, using a milder base and a polar aprotic solvent can facilitate the desired O-alkylation by deprotonating the more acidic phenolic hydroxyl group.

Table 1: Conditions for Selective Benzyloxy Moiety Introduction

| Precursor | Reagent | Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|

| 6-Hydroxy-1H-indazole | Benzyl Bromide | K₂CO₃ or NaH | DMF or Acetonitrile | Room temperature to gentle heating | evitachem.com |

Note: Data is generalized from syntheses of analogous structures.

An alternative strategy involves starting with a precursor where the indazole ring is formed in a later step. For example, a synthesis can begin with a 4-benzyloxy-substituted fluorobenzonitrile, which then undergoes cyclization to form the indazole ring system. sci-hub.se This approach circumvents the issue of regioselective alkylation on the pre-formed indazole nucleus.

The this compound core is a versatile intermediate for the synthesis of more complex, functionally diverse molecules. The following sections detail the preparation of specific, important derivatives.

The synthesis of this compound-3-carboxylic acid is a key process for creating intermediates used in drug discovery. One common route involves the initial synthesis of the 6-benzyloxy-1H-indazole scaffold, followed by regioselective functionalization at the C3 position. This can be achieved through methods like lithiation at C3 followed by quenching with carbon dioxide.

Alternatively, a more convergent approach starts with a pre-functionalized indazole, such as 1H-indazole-3-carboxylic acid or its ester. The synthesis would then proceed by introducing the benzyloxy group at the 6-position of a suitable precursor, like 6-nitro-1H-indazole-3-carboxylate, via nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent diazotization/hydrolysis to install the hydroxyl group, which is then benzylated. A patent describes the direct benzylation of 1H-indazole-3-carboxylic acid using benzyl chloride in the presence of a base like triethylamine (B128534).

Ester derivatives, such as this compound-3-carboxylic acid methyl ester, are typically prepared by standard esterification of the corresponding carboxylic acid using an alcohol (e.g., methanol) under acidic catalysis, or by using an alkylating agent on the carboxylate salt.

Table 2: Synthesis of this compound-3-carboxylic Acid

| Starting Material | Key Reagents | Key Steps | Ref |

|---|---|---|---|

| 1H-Indazole-3-carboxylic acid | Benzyl chloride, Triethylamine | Direct N-benzylation (for N-benzyl isomer, adaptable for O-alkylation on hydroxy-indazole) |

Note: This table presents plausible routes based on general synthetic knowledge.

The synthesis of this complex molecule is a multi-step process that involves the assembly of two key heterocyclic fragments followed by an amide bond formation. mdpi.com

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This key intermediate is synthesized from the ethyl ester of difluoroacetoacetic acid. The process involves reaction with triethyl orthoformate and acetic anhydride, followed by cyclization with methylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid. wikipedia.org

Synthesis of 1-(2-aminophenyl)-6-(benzyloxy)-1H-indazole: This fragment is typically prepared via an N-arylation reaction. A common route involves the reaction of this compound with a protected 2-haloaniline derivative or 1-fluoro-2-nitrobenzene. For example, a nucleophilic aromatic substitution reaction between this compound and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group (e.g., using catalytic hydrogenation or a reducing agent like SnCl₂), yields the desired aniline (B41778) derivative. mdpi.com

Amide Coupling: The final step is the formation of the amide bond. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is activated, often by converting it to its acid chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents (like HATU or EDC/HOBt). The activated acid is then reacted with 1-(2-aminophenyl)-6-(benzyloxy)-1H-indazole to furnish the final product. mdpi.comresearchgate.net

Table 3: Key Synthetic Steps for the Pyrazole Carboxamide Derivative

| Step | Reactants | Reagents/Conditions | Product | Ref |

|---|---|---|---|---|

| 1. Pyrazole Acid Synthesis | Ethyl difluoroacetoacetate, Methylhydrazine | 1. Triethyl orthoformate, Ac₂O2. NaOH (hydrolysis) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | wikipedia.org |

| 2. Indazole Aniline Synthesis | This compound, 1-Fluoro-2-nitrobenzene | 1. Base (e.g., K₂CO₃), DMF2. Fe/AcOH or H₂, Pd/C | 1-(2-Aminophenyl)-6-(benzyloxy)-1H-indazole | mdpi.com |

The synthesis of this potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist is well-documented and follows a logical, multi-step sequence. nih.govacs.org

The synthesis starts from 6-nitro-1H-indazole.

N-Alkylation: The indazole nitrogen is alkylated with 1-(2-chloroethyl)pyrrolidine. This reaction is typically carried out using a base such as sodium hydride in a solvent like DMF to afford 6-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole.

Nitro Group Reduction: The nitro group at the 6-position is then reduced to an amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using a chemical reductant like tin(II) chloride. This step yields 1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-amine.

Amide Coupling: The final step is the acylation of the newly formed amine. The amine is reacted with (4-benzyloxyphenyl)acetic acid using standard peptide coupling conditions (e.g., EDCI, HOBt, and a base like triethylamine in a solvent such as dichloromethane) to form the target acetamide (B32628). nih.govacs.org

Table 4: Synthetic Route to the MCHr1 Antagonist

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1. N-Alkylation | 6-Nitro-1H-indazole | 1-(2-Chloroethyl)pyrrolidine, NaH, DMF | 6-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole | nih.govacs.org |

| 2. Reduction | 6-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole | H₂, Pd/C, EtOH | 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indazol-6-amine | nih.govacs.org |

The synthesis of fluorinated indazole derivatives often requires specialized starting materials. A plausible route to 4-(benzyloxy)-6-fluoro-1H-indazole would likely begin with a difluorinated benzene derivative.

A potential synthetic pathway starts from 2,4-difluoronitrobenzene.

Hydroxylation: Selective nucleophilic aromatic substitution (SₙAr) at the C4 position with a hydroxide (B78521) source would yield 4-fluoro-2-nitrophenol. The nitro group activates the ring towards nucleophilic attack, and the C4 position is generally more reactive than the C2 position.

Benzylation: The resulting phenol (B47542) is then protected as its benzyl ether using benzyl bromide and a base (e.g., K₂CO₃) to give 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

Indazole Ring Formation: The nitro group is reduced to an aniline, which is then converted into the indazole via diazotization followed by intramolecular cyclization. A more modern approach involves a reductive cyclization of a derivative, such as a 2-nitrobenzaldehyde (B1664092) or 2-nitrobenzonitrile, with a hydrazine source. For instance, reduction of the nitro group of a 4-(benzyloxy)-6-fluorobenzonitrile precursor followed by diazotization and cyclization would yield the target indazole. sci-hub.se An alternative reported synthesis involves the cyclization of 2-bromo-4-fluoro-6-nitrophenyl derivatives. chemicalbook.com

Table 5: Plausible Synthetic Route to 4-(Benzyloxy)-6-fluoro-1H-indazole

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1. Nitrile Formation | 4-Benzyloxy-2-fluoro-aniline | Sandmeyer reaction (NaNO₂, HCl, CuCN) | 4-(Benzyloxy)-2-fluorobenzonitrile | sci-hub.se |

Note: This table presents a plausible route based on analogous syntheses.

Detailed Synthetic Routes to this compound Derivatives

Synthesis of Complex Multiheterocyclic Compounds Incorporating the this compound Moiety

The this compound moiety is a versatile foundation for constructing larger, multi-heterocyclic compounds. These complex structures are often pursued for their potential to interact with biological targets with high affinity and selectivity.

One prominent application is in the creation of inhibitors for enzymes implicated in disease. For instance, this indazole core has been integral to the design of inhibitors for human lactate (B86563) dehydrogenase (hLDH5), a target in cancer therapy, and diacylglycerol acyltransferase 1 (DGAT1), which is relevant to metabolic disorders. Synthetic approaches often involve multi-step sequences where the this compound unit is coupled with other heterocyclic precursors.

Furthermore, the scaffold is a key component in the synthesis of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell malignancies. The synthetic routes typically involve coupling the functionalized indazole with other heterocyclic systems to generate molecules that can fit into the ATP-binding pocket of the kinase.

A specific example of creating a complex heterocyclic system involves a one-pot, three-component synthesis. This reaction can produce 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-one derivatives. The process involves the condensation of 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one, thiosemicarbazide, and substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, demonstrating the integration of the benzyloxy moiety into a larger, multi-ring structure. tandfonline.com

One-Pot Synthetic Protocols for this compound Derivatives

To enhance synthetic efficiency and align with green chemistry principles, one-pot protocols for preparing this compound derivatives are of great interest. These methods reduce reaction steps, solvent usage, and purification efforts.

Multicomponent reactions (MCRs) are a hallmark of this approach. For example, a one-pot synthesis of highly substituted pyrazoles has been developed using aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) under microwave irradiation in an ionic liquid, which is an eco-friendly procedure. heteroletters.org While not directly involving this compound as a starting material, this methodology is applicable to its derivatives. Another efficient one-pot synthesis produces benzo[g]indazole derivatives through a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation, showcasing a powerful strategy for building complex indazoles. researchgate.net

Similarly, the synthesis of 1-aryl-1H-indazoles has been streamlined into a one-pot domino process, which involves the preparation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net These efficient protocols are valuable for rapidly generating libraries of indazole derivatives for biological screening. researchgate.netnih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

The functionalization of the this compound core is critical for fine-tuning the pharmacological properties of the resulting molecules. Key positions for derivatization include the N1 and C3 atoms of the indazole ring and the benzyloxy group itself.

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are common sites for modification. Regioselective N-alkylation can be challenging, as reactions can occur at either the N1 or N2 position. d-nb.info Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide tends to favor N1 alkylation. d-nb.info The choice of substituents at the N1 position can significantly impact biological activity. d-nb.info N-arylation can be achieved using copper- or palladium-catalyzed cross-coupling reactions. researchgate.net

C3-Functionalization: The C3 position of the indazole is another key site for introducing chemical diversity. chim.it Strategies for functionalization at this position include:

Halogenation: Introduction of bromine or iodine atoms serves as a handle for subsequent metal-catalyzed cross-coupling reactions. chim.it

Metalation: Direct C3-zincation of an N1-protected indazole, followed by a Negishi coupling, allows for the introduction of various aryl or heteroaryl groups. chim.it

Arylation: Palladium-catalyzed direct C3-arylation with aryl halides is a common method. researchgate.net

Modification of the Benzyloxy Group: The benzyloxy group at the C6 position can also be modified. Substituents can be introduced on the phenyl ring to alter properties like lipophilicity. Alternatively, the benzyl group can be cleaved to reveal a hydroxyl group (6-hydroxy-1H-indazole), which provides a new point for diversification through esterification or etherification.

These derivatization strategies provide chemists with a versatile toolkit to explore the structure-activity relationships of this compound-based compounds, facilitating the optimization of lead compounds in drug discovery programs. researchgate.net

Biological Activities and Pharmacological Potential of 6 Benzyloxy 1h Indazole and Its Analogues

Anticancer and Antitumor Activities of 6-(Benzyloxy)-1H-indazole Derivatives

The indazole core is a well-established pharmacophore in the development of anticancer agents. Several FDA-approved kinase inhibitors, such as axitinib (B1684631) and pazopanib, feature this heterocyclic system, highlighting its importance in oncology research. researchgate.net Derivatives of this compound have been investigated for their potential to combat various cancers through mechanisms that include inhibiting cell proliferation and inducing programmed cell death.

Antiproliferative Effects in Various Cancer Cell Lines

A range of indazole derivatives has demonstrated potent antiproliferative activity against numerous human cancer cell lines. For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity with IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian cancer) and A549 (lung cancer) cell lines. researchgate.net Further testing on additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231, and T47D (breast cancer), confirmed their activity. researchgate.net

One study reported the synthesis of indazole-pyrimidine derivatives, with several compounds exhibiting significant cytotoxic activity. nih.gov Notably, compounds 4f, 4i, and 4a were particularly effective against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.629, 1.841, and 2.958 µM, respectively, which were more potent than the reference drug (IC₅₀ 8.029 µM). nih.gov Against the A549 lung cancer cell line, compounds 4a and 4i also showed strong antiproliferative effects with IC₅₀ values of 3.304 and 2.305 µM, respectively. nih.gov

Another study focused on 1H-indazole-3-amine derivatives, where compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov Importantly, this compound showed selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Furthermore, a series of indazole derivatives were screened for their in vitro antiproliferative activity, with compound 2f showing potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. researchgate.net

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (Ovarian) | 0.64 - 17 | researchgate.net |

| A549 (Lung) | 0.64 - 17 | researchgate.net | |

| 4f | MCF-7 (Breast) | 1.629 | nih.gov |

| 4i | MCF-7 (Breast) | 1.841 | nih.gov |

| 4a | MCF-7 (Breast) | 2.958 | nih.gov |

| 4a | A549 (Lung) | 3.304 | nih.gov |

| 4i | A549 (Lung) | 2.305 | nih.gov |

| 6o | K562 (Leukemia) | 5.15 | nih.gov |

| 2f | Various | 0.23 - 1.15 | researchgate.net |

Induction of Apoptosis in Neoplastic Cells

A crucial mechanism by which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have demonstrated the ability of this compound derivatives to trigger this process.

For example, selected polysubstituted indazoles were found to induce apoptosis to a significant extent. researchgate.net These compounds caused a block in the S phase of the cell cycle, leading to a decrease in cells in the G2/M and/or G0/G1 phases and the generation of hypodiploid peaks, which are characteristic of apoptotic cells. researchgate.net One particular derivative, 7d, was noted to cause a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism potentially involving the microtubule system. researchgate.net

In another study, the most active indazole-pyrimidine derivatives, 4f and 4i, were shown to activate caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov Similarly, the 1H-indazole-3-amine derivative, compound 6o, was confirmed to induce apoptosis in K562 cells in a dose-dependent manner, possibly through the inhibition of Bcl2 family members and affecting the p53/MDM2 pathway. nih.gov

Further evidence comes from a study on 1,3-dimethyl-6-amino indazole derivatives, where compound 7, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent anticancer agent that induces apoptosis. nih.gov The treatment of the breast cancer cell line 4T1 with another indazole derivative, 2f, also dose-dependently promoted apoptosis, which was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Antimicrobial Activities of this compound Analogues

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. The indazole scaffold has emerged as a promising framework for the development of new antimicrobial compounds.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Indazole derivatives have shown activity against a spectrum of bacteria. A series of N-methyl-3-aryl indazoles demonstrated efficacy against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov

In a study of pyridine (B92270) derivatives, which can be considered structural analogues, compounds 12, 15, 16, and 17 exhibited the highest antibacterial activity against the Gram-positive species Bacillus subtilis and Staphylococcus aureus, and the Gram-negative species Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. mdpi.com Another study on dihydropyrimidinones reported inhibitory potential against all tested bacterial species, with MIC values for Gram-positive cocci as low as 0.16 μg/mL and for Gram-negative bacilli ranging from 23.2 to 80 μg/mL. frontiersin.org

Table 2: Antibacterial Activity of Selected Indazole Analogues

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivatives (12, 15, 16, 17) | B. subtilis, S. aureus (Gram-positive) | 6.25 - 12.5 | mdpi.com |

| P. aeruginosa, E. coli (Gram-negative) | 6.25 - 12.5 | mdpi.com | |

| Dihydropyrimidinones | Gram-positive cocci | 0.16 - 80 | frontiersin.org |

| Gram-negative bacilli | 23.2 - 80 | frontiersin.org |

Antifungal Activity against Pathogenic Fungi

Analogues of this compound have also been evaluated for their potential to combat fungal infections. For instance, a series of N-methyl-3-aryl indazoles was found to be active against the fungal strain Candida albicans. nih.gov

In a study of pyridine derivatives, compounds 12, 15, 16, and 17 not only showed antibacterial activity but also exhibited high antifungal activity against Candida albicans and Candida glabrata with MIC values of 12.5 μg/mL. mdpi.com Another investigation into hybrid bis-(imidazole/benzimidazole)-pyridine derivatives revealed that compounds 5a and 6a, and 5c and 6c, were active against tested fungal strains with MIC values ranging from 3.9 to 62.5 µg/mL. bohrium.com The interpretation of MICs for antifungal compounds is guided by standards such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.goveucast.org

Table 3: Antifungal Activity of Selected Indazole Analogues

| Compound Class/Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Candida albicans | Not specified | nih.gov |

| Pyridine Derivatives (12, 15, 16, 17) | Candida albicans, C. glabrata | 12.5 | mdpi.com |

| Hybrid bis-(imidazole/benzimidazole)-pyridines | Various fungal strains | 3.9 - 62.5 | bohrium.com |

Antiprotozoal Effects

The search for new treatments for protozoal diseases has also included the investigation of indazole-containing compounds. Indazole derivatives have been reported as antiprotozoal agents with activity against Entamoeba histolytica and Trichomonas vaginalis. researchgate.net

More specifically, indazole N-oxide derivatives have been identified as new potent antiprotozoal agents. researchgate.net These compounds were tested in vitro against two strains and two parasitic stages of Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Additionally, a study on N-benzoyl-2-hydroxybenzamides, which can be considered for their structural relationship to benzyloxy-containing compounds, identified derivatives with excellent anti-leishmanial activity. nih.gov Another study focused on 5-nitroindazolin-3-one derivatives as promising agents against Trypanosoma cruzi. mdpi.com

Antimycobacterial Properties

The search for new and effective treatments against mycobacterial infections, particularly tuberculosis, is a global health priority. In this context, indazole derivatives have emerged as a promising class of compounds with potential antimycobacterial activity. researchgate.net

A study reporting the synthesis and in vitro evaluation of new indole- and indazole-based aroylhydrazones against Mycobacterium tuberculosis H37Rv identified several potent compounds. researchgate.net Notably, compounds 3a (an indole (B1671886) derivative) and 3e (an indazole derivative) demonstrated excellent antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values of 0.4412 µM and 0.3969 µM, respectively. researchgate.net These compounds also exhibited low toxicity against the human embryonic kidney cell line HEK-293T, indicating a high selectivity index. researchgate.net

Furthermore, a series of novel imidazo[1,2-b] researchgate.netresearchgate.netnih.govresearchgate.nettetrazine derivatives were synthesized and evaluated for their antimycobacterial activity. doi.org Among them, eight compounds showed potential as serine/threonine protein kinase (STPK) inhibitors in M. smegmatis. doi.org Three of the most active STPK inhibitors displayed a significant MIC of 1 µg/mL against M. tuberculosis H37Rv. doi.org Specifically, the compound 6-(Benzylthio)-3-(1H-indazol-1-yl)imidazo[1,2-b] researchgate.netresearchgate.netnih.govresearchgate.nettetrazine was synthesized and characterized, contributing to the growing library of indazole-containing compounds with potential antimycobacterial applications. doi.org

The development of sulfonyl hydrazones has also been a fruitful area of research for new antitubercular agents. nih.gov These compounds have been recognized for their antimicrobial properties, among other biological activities. nih.gov

Table 1: Antimycobacterial Activity of Selected Indazole Analogues

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Indazole-based aroylhydrazone (3e) | Mycobacterium tuberculosis H37Rv | 0.3969 µM | researchgate.net |

| Imidazo[1,2-b] researchgate.netresearchgate.netnih.govresearchgate.nettetrazine derivatives | M. tuberculosis H37Rv | 1 µg/mL | doi.org |

Anti-inflammatory Effects of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways. nih.govmdpi.com Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the reduction of pro-inflammatory mediators. nih.govnih.gov

Studies have shown that some indazole derivatives can inhibit the production of nitric oxide (NO) in cells stimulated with lipopolysaccharide (LPS), a key inflammatory trigger. nih.gov For instance, in a study of 5-substituted indazole derivatives, compounds 3 and 6 were found to be non-cytotoxic and exhibited anti-inflammatory effects by reducing NO production in murine Raw 264.7 cells. nih.gov

Furthermore, newly synthesized indazole analogs of curcumin (B1669340) have been investigated for their anti-inflammatory properties. ugm.ac.id One particular compound, 3a , showed the highest anti-inflammatory activity with an IC₅₀ value of 0.548 ± 0.062 μM, surpassing the activity of standard drugs like diclofenac (B195802) sodium and curcumin in vitro. ugm.ac.id

A primary mechanism underlying the anti-inflammatory activity of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govmdpi.comarabjchem.org COX-2 is responsible for the production of prostaglandins (B1171923) during inflammation. arabjchem.org

Several studies have highlighted the COX-2 inhibitory potential of indazole derivatives. For example, a series of 2,3-diphenyl-2H-indazole derivatives were evaluated for their anti-inflammatory activity, with compounds 18, 21, 23, and 26 showing in vitro inhibitory activity against human COX-2 at a concentration of 10 µM. mdpi.com In another study, various indazoles demonstrated a concentration-dependent inhibition of COX-2, with 5-aminoindazole (B92378) showing the highest inhibition of 78% at 50 µM and an IC₅₀ value of 12.32 µM. nih.gov

The design of selective COX-2 inhibitors within the (aza)indazole series has also been a focus of research. nih.gov Compound 16 from this series exhibited effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over COX-1. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have further supported the potential of 1H-indazole derivatives as potent and selective COX-2 inhibitors. researchgate.netinnovareacademics.in These studies have identified key interactions between the indazole scaffold and the active site of the COX-2 enzyme. arabjchem.orgresearchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Indazole Derivatives

| Compound | IC₅₀ (µM) | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| 5-aminoindazole | 12.32 | Not specified | nih.gov |

| Indazole | 23.42 | Not specified | nih.gov |

| 6-nitroindazole | 19.22 | Not specified | nih.gov |

| Compound 16 ((aza)indazole series) | 0.409 | Excellent | nih.gov |

| Indazole analog of curcumin (3a) | 0.548 | Not specified | ugm.ac.id |

Anti-HIV Activity

The indazole scaffold has been identified as a valuable structural motif in the development of agents targeting the human immunodeficiency virus (HIV). researchgate.netnih.gov Research has explored various indazole derivatives for their ability to inhibit different stages of the HIV life cycle. nih.gov

One area of investigation has been the synthesis of indazole derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org For example, the synthesis of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) yielded compounds that inhibited HIV-1 replication in the submicromolar to nanomolar concentration range. nih.gov From this series, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (33) was selected for further clinical evaluation. nih.gov

Additionally, the discovery of new HIV-1 inhibitor scaffolds has included indazole derivatives. mdpi.com A screening of a natural product and antiviral molecule library identified ten hit compounds with anti-HIV-1 activity, highlighting the diverse sources for potential anti-HIV agents. eco-vector.com While direct anti-HIV activity for this compound is not explicitly detailed in the provided context, the broader class of indazole derivatives demonstrates significant promise in this therapeutic area. researchgate.netnih.gov

Antiarrhythmic Properties

Indazole derivatives have been investigated for their potential in managing cardiovascular diseases, including cardiac arrhythmias. nih.govmedchemexpress.com The unique chemical and biological properties of the indazole nucleus make it a promising scaffold for the development of new antiarrhythmic drugs. nih.gov

While specific studies focusing solely on the antiarrhythmic properties of this compound are not detailed, the broader class of indazole derivatives has shown potential in this area. nih.govaustinpublishinggroup.com For instance, certain N(1)–C(X)-Substituted indazoles have been reported to exhibit antiarrhythmic activities. austinpublishinggroup.com The development of indazole derivatives as calmodulin antagonists also points to their potential in cardiovascular applications. nih.gov One such derivative, DY-9760e , has demonstrated cardioprotective effects. nih.gov The exploration of indazole derivatives continues to be a field of interest for identifying novel treatments for cardiac rhythm disorders. nih.govmedchemexpress.com

Antiplatelet Activity

Indazole derivatives have shown notable antiplatelet activity, which is crucial in the prevention and treatment of thrombotic diseases. researchgate.netnih.gov The mechanism of action for many of these compounds involves the modulation of signaling pathways that regulate platelet aggregation. nih.gov

A key example is 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) , which has been a lead compound for the development of more potent antiplatelet agents. nih.gov Analogues of YC-1, such as compounds 29, 30, 31, 44, and 45 , have been shown to be potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), activities that contribute to the inhibition of platelet aggregation. nih.gov

Furthermore, research has identified indazole derivatives that act through other mechanisms. For instance, compound 58 was found to be a selective and potent inhibitor of protease-activated receptor type 4 (PAR4)-dependent platelet activation. nih.govgoogle.com The diverse mechanisms through which indazole derivatives can exert their antiplatelet effects underscore their potential as therapeutic agents for cardiovascular diseases. nih.govnih.gov

Antihypertensive Activity

Indazole-containing compounds have been explored for their antihypertensive properties, with several derivatives showing promise in lowering blood pressure. nih.govresearchgate.net The renin-angiotensin system (RAS) is a key target for antihypertensive drugs, and some indazole derivatives have been designed to antagonize angiotensin II receptors. ekb.eg

In one study, synthesized benzimidazole (B57391) and benzindazole derivatives were evaluated for their antihypertensive activity in an acute renal hypertension model. ekb.eg Two compounds, TG 1 and TG 3 , demonstrated antihypertensive activity comparable to the established drug Telmisartan. ekb.eg Specifically, compound TG 3 led to a significant decrease in mean arterial blood pressure. ekb.eg

The structural diversity of indazole analogues allows for the development of compounds with various mechanisms of action contributing to their antihypertensive effects. researchgate.net This makes the indazole scaffold a valuable starting point for the design of new treatments for hypertension. nih.govmdpi.com

Table 3: Antihypertensive Activity of Selected Benzindazole Derivatives

| Compound | Systolic Blood Pressure (mm/Hg) | Diastolic Blood Pressure (mm/Hg) | Reference |

|---|---|---|---|

| TG 1 | 147.2 | 119.7 | ekb.eg |

| TG 2 | 168.2 | 124.7 | ekb.eg |

| TG 3 | 126.3 | 88.83 | ekb.eg |

| Disease Control | 167.2 | 122.3 | ekb.eg |

Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonism

The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor primarily located in the brain's lateral hypothalamus and zona incerta, regions known to regulate feeding behavior and energy balance. wiley.comacs.org Antagonism of this receptor has emerged as a promising strategy for the development of anti-obesity therapeutics. acs.orgacs.org

Research has identified several indazole derivatives as potent MCHr1 antagonists. rsc.orgmdpi.com Optimization of a high-throughput screening hit led to the discovery of 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide. This compound demonstrated high affinity for MCHr1 and effectively inhibited MCH-mediated calcium release. acs.orgnih.govcapes.gov.brnih.gov Notably, this acetamide (B32628) derivative showed good plasma and central nervous system exposure after oral administration in diet-induced obese mice, making it the first reported orally efficacious MCHr1 antagonist in a chronic weight loss model. acs.orgnih.gov

Further studies explored the structure-activity relationships of these indazole-based MCHr1 antagonists. The 6-aminoindazole core was found to be crucial for significant binding affinity and functional potency. acs.org In contrast, the 5-amino isomer exhibited weaker functional antagonism. acs.org Transposition of the amide side chain from the 6-position to the 5-position of the indazole ring resulted in a more than 500-fold decrease in binding affinity. acs.org

In the pursuit of non-basic MCHr1 antagonists with improved safety profiles, researchers have explored neutral bicyclic motifs. A chemically neutral 2H-indazole derivative showed binding affinity to MCHr1 comparable to other potent antagonists. nih.gov However, this compound showed mutagenicity in the Ames test. To mitigate this, a sterically-hindering cyclopropyl (B3062369) group was introduced on the indazole ring, leading to a non-mutagenic derivative that still exerted significant anti-obesity effects in rats. nih.gov Another approach involved the development of 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives as MCHR1 antagonists. rsc.org

| Compound | Target | Activity | Reference |

| 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide | MCHr1 | High-affinity ligand, potent inhibitor of MCH-mediated Ca2+ release | acs.orgnih.govcapes.gov.br |

| 1-(2-cyclopropyl-3-methyl-2H-indazol-5-yl)-4-{[5-(trifluoromethyl)thiophen-3-yl]methoxy}pyridin-2(1H)-one | MCHr1 | Significant antiobesity effects | nih.gov |

| 1-(2H-Indazole-5-yl)pyridin-2(1H)-one derivatives | MCHr1 | Antagonists | rsc.org |

Cholinesterase and Monoamine Oxidase Inhibition

The indazole scaffold has proven to be a versatile framework for designing inhibitors of enzymes crucial in neurodegenerative diseases, such as cholinesterases (ChEs) and monoamine oxidases (MAOs). researchgate.netnih.govresearchgate.net

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several indazole derivatives have been synthesized and evaluated for their ChE inhibitory activity. nih.govresearchgate.netmdpi.com A new family of 5-substituted indazole derivatives has been shown to act as dual inhibitors of both AChE and BuChE. nih.govtandfonline.com In one study, indazole-based thiadiazole-bearing thiazolidinone derivatives were synthesized, with some compounds showing potent inhibition of acetylcholinesterase, even more effective than the standard drug Donepezil. mdpi.com Research has also explored multitarget drugs, combining the features of existing ChE inhibitors with the indazole core to create hybrid molecules with both ChE and MAO inhibitory properties. acs.orgacs.org

Monoamine Oxidase Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitter amines and are targets for the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov Indazole derivatives have emerged as potent and selective MAO inhibitors. researchgate.netnih.govacs.org Specifically, C5- and C6-substituted indazole derivatives have demonstrated potent and selective inhibition of MAO-B, with some compounds exhibiting IC50 values in the submicromolar range. researchgate.net Indazole- and indole-carboxamides have also been identified as highly potent, selective, and reversible inhibitors of MAO-B. nih.govacs.org Further structural optimization of N1-methylated indazole-5-carboxamides led to compounds with subnanomolar potency for MAO-B. tandfonline.com A series of 4-(Benzyloxy)phenyl derivatives have also been synthesized and shown to be potent MAO-B inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Findings | References |

| 5-Substituted Indazole Derivatives | AChE, BuChE | Dual inhibitors of both enzymes. | nih.govtandfonline.com |

| Indazole-based Thiadiazole-Thiazolidinone Derivatives | AChE | Potent inhibition, some exceeding Donepezil. | mdpi.com |

| C5- and C6-Substituted Indazole Derivatives | MAO-B | Potent and selective inhibition with submicromolar IC50 values. | researchgate.net |

| Indazole- and Indole-carboxamides | MAO-B | Highly potent, selective, and reversible inhibitors. | nih.govacs.org |

| N1-Methylated Indazole-5-carboxamides | MAO-B | Subnanomolar potency. | tandfonline.com |

| 4-(Benzyloxy)phenyl Derivatives | MAO-B | Potent inhibitors. | nih.gov |

Other Documented Biological Activities (e.g., Antioxidant, Antispermatogenic)

The versatile chemical nature of the indazole ring has led to the discovery of a broad spectrum of other biological activities.

Antioxidant Activity:

Several studies have highlighted the antioxidant potential of indazole derivatives. nih.gov A family of 5-substituted indazole derivatives, in addition to their cholinesterase and BACE1 inhibitory effects, also demonstrated antioxidant properties in ORAC assays. nih.govtandfonline.com Another study reported that a specific N‐(1‐(2‐(methyl(phenyl)amino)pyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐4‐nitrobenzenesulfonamide exhibited significant antioxidant activity. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. unica.it

Antispermatogenic Activity:

Certain indazole derivatives have been shown to possess antispermatogenic activity. lookchem.com For example, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid was found to have significant effects on the testicular histology in rats, indicating an impact on spermatogenesis.

Other Activities:

The biological potential of indazole derivatives extends further. They have been investigated for their activity as:

Anticancer agents: Indazole derivatives have shown the ability to inhibit cell proliferation in cancer cells. researchgate.net

Anti-inflammatory agents: Some derivatives have exhibited anti-inflammatory effects. nih.gov

Antimicrobial agents: Preliminary research suggests potential antimicrobial properties. researchgate.net

Kinase inhibitors: Indazole derivatives have been developed as inhibitors of various protein kinases. rsc.org

This wide range of biological activities underscores the importance of the indazole scaffold in medicinal chemistry and drug discovery. chemenu.comchemenu.com

Structure Activity Relationship Sar Studies of 6 Benzyloxy 1h Indazole Derivatives

Impact of Substitution Patterns on the Biological Activity Profile

The biological activity of 6-(benzyloxy)-1H-indazole derivatives is highly sensitive to the nature and position of substituents on the indazole nucleus and the associated benzyloxy group. SAR studies have demonstrated that modifications at various positions can significantly alter potency, selectivity, and physicochemical properties.

The benzyloxy group at position 6 is a defining feature of this class of compounds, exerting significant influence through its stereochemical and electronic properties.

Electronic Effects: The benzyloxy group (-OCH₂C₆H₅) can influence the electron density of the indazole ring system. The ether oxygen atom acts as an electron-donating group through resonance, while also exerting a mild electron-withdrawing inductive effect. This modulation of the electronic distribution within the indazole core can affect the molecule's ability to interact with biological targets. For instance, in the synthesis of certain indazole derivatives, the presence of an O-benzyl (-OBn) group is noted for its electron-donating character, which can influence reaction pathways and, by extension, the properties of the final compound.

Stereochemical and Physicochemical Effects: The benzyloxy moiety introduces considerable steric bulk at the 6-position. This size and three-dimensional arrangement can be critical for fitting into the binding pockets of target proteins. Furthermore, the benzyl (B1604629) portion of the group significantly increases the lipophilicity of the molecule. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, which is a crucial factor for bioavailability and reaching intracellular targets. The phenyl ring of the benzyloxy group can also participate in favorable π-π stacking or hydrophobic interactions within a receptor's binding site, further anchoring the molecule and enhancing its activity.

Position 6 of the indazole ring is a critical site for substitution, and modifications here have been shown to have a profound impact on biological activity. While this article focuses on the benzyloxy group, understanding the effects of other substituents at this position provides valuable SAR context.

Research on inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) has shown that substituents at the C-6 position significantly affect both the potency and selectivity of the inhibitors. Similarly, in the development of JNK3 inhibitors, replacing a fluorine atom at the 6-position with hydrogen slightly increased JNK3 inhibition and significantly enhanced selectivity against p38α. nih.gov Conversely, introducing a methoxy (B1213986) group at the same position diminished JNK3 inhibitory activity. nih.gov For fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a fluorine atom at the 6-position led to improved enzymatic and cellular potency.

These findings underscore the sensitivity of biological activity to the substituent at position 6. The electronic nature (electron-withdrawing vs. electron-donating) and size of the group are key determinants of the compound's interaction with its target.

Table 1: Influence of Substituents at Position 6 on Kinase Inhibition

| Parent Compound Scaffold | Substituent at C-6 | Target Kinase | Observed Effect on Inhibition | Reference |

|---|---|---|---|---|

| N-Aromatic-Substituted Indazole | H | JNK3 | IC₅₀ = 1 nM (226-fold selectivity vs. p38α) | nih.gov |

| N-Aromatic-Substituted Indazole | F | JNK3 | IC₅₀ = 5 nM | nih.gov |

| N-Aromatic-Substituted Indazole | OMe | JNK3 | Decreased inhibition and selectivity | nih.gov |

| 1H-Indazol-3-amine | F | FGFR1/2 | Improved enzymatic and cellular potency |

Beyond position 6, substitutions at other positions on the bicyclic indazole system—including the pyrazole (B372694) and the fused phenyl ring—are crucial for tuning the biological profile.

Position 3: The C-3 position is frequently modified in SAR studies. For glucagon (B607659) receptor antagonists, an unsubstituted C-3 position resulted in stronger activity compared to a 3-methyl substituted derivative. In other cases, aryl groups at the C-3 position have been found to be crucial for inhibitory activities.

Position 4: Substitutions at the C-4 position have also been shown to be important. For instance, in a series of IDO1/TDO inhibitors, a nitro-aryl group at the C-4 position was found to be beneficial for TDO inhibition. acs.org In another study, disubstituted derivatives with groups at both the 4- and 6-positions displayed remarkable IDO1 inhibitory activities.

Position 5: The electronic properties of substituents at the 5-position can be critical. In a series of GSK-3 inhibitors, compounds with methoxy groups at the 5-position showed significantly higher potency than those with a methyl group, highlighting the importance of an electron-donating group capable of hydrogen bonding for high potency.

Position 7: Steric and electronic effects at the C-7 position can influence reactivity and selectivity. For example, the presence of electron-withdrawing groups like NO₂ or CO₂Me at C-7 has been shown to confer excellent N-2 regioselectivity during alkylation reactions, a factor that can indirectly influence biological activity by determining the final structure of the molecule. d-nb.info

Table 2: Effect of Substitutions at Various Indazole Ring Positions

| Position | Substituent | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 3 | Unsubstituted | Glucagon Receptor | Stronger activity than 3-methyl derivative | |

| 4 | Nitro-aryl | TDO Inhibition | Beneficial for activity | acs.org |

| 4 & 6 | Disubstitution | IDO1 Inhibition | Remarkable inhibitory activity | |

| 5 | Methoxy group | GSK-3 | Higher potency than methyl group | |

| 7 | NO₂ or CO₂Me | N-alkylation | Conferred excellent N-2 regioselectivity | d-nb.info |

Pharmacophore Elucidation for Bioactive this compound Analogues

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For bioactive this compound analogues, the pharmacophore can be deduced from the cumulative SAR data.

The core 1H-indazole scaffold is a foundational pharmacophoric element, often acting as a hinge-binding motif in kinase inhibitors or providing a key structural framework for interaction with other targets. d-nb.info The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, which is a critical interaction in many enzyme active sites.

The benzyloxy group at position 6 is a second key feature. Its role is multifaceted:

The ether oxygen can act as a hydrogen bond acceptor.

The benzyl ring provides a large, lipophilic, and aromatic surface that can engage in van der Waals and π-stacking interactions within hydrophobic pockets of the target protein. nih.gov

Other essential features of the pharmacophore depend on the specific biological target. For many kinase inhibitors, a substituent at the C-3 position that can extend into the solvent-exposed region or interact with other parts of the ATP-binding pocket is often required. Additionally, specific substitutions on the fused phenyl ring (e.g., at positions 4, 5, or 7) are necessary to optimize interactions and achieve selectivity. For example, a hydrogen bond donor/acceptor or a specific halogen at one of these positions might be a required pharmacophoric point to maximize potency against a particular enzyme.

Correlation between Specific Structural Features and Observed Biological Effects

The direct correlation between structural modifications and biological outcomes is the cornerstone of medicinal chemistry and drug design. For this compound derivatives, several clear correlations have been established.

Increased Lipophilicity and Membrane Permeability: The presence of the benzyloxy group, compared to a smaller hydroxyl or methoxy group, increases lipophilicity. This structural feature is directly correlated with an enhanced ability to cross biological membranes, which can lead to better cellular activity.

Substitution and Kinase Selectivity: Specific substitutions on the indazole ring have been clearly linked to kinase selectivity. As noted, replacing a 6-fluoro with a 6-hydrogen atom in an N-aromatic-substituted indazole scaffold led to a dramatic increase in selectivity for JNK3 over p38α (from 8-fold to 226-fold). nih.gov This demonstrates a direct correlation between the substituent at C-6 and the selectivity profile of the inhibitor.

Electronic Effects and Potency: A strong correlation exists between the electronic nature of substituents and inhibitory potency. For GSK-3 inhibitors, the presence of an electron-donating methoxy group at the 5-position, capable of forming hydrogen bonds, resulted in a compound with an IC₅₀ of 0.35 µM, a significant improvement over the less electron-donating methyl group at the same position.

Combined Substitutions and Novel Activity: In some cases, specific combinations of substituents lead to unique activity profiles. For example, derivatives with a 6-bromo or 6-iodo substitution have been shown to exhibit dual inhibitory activity against both α-glucosidase and α-amylase, suggesting that the halogen at this position is key to interacting with both enzymes.

Mechanisms of Action and Molecular Target Identification for 6 Benzyloxy 1h Indazole Derivatives

Identification of Specific Biological Targets for 6-(Benzyloxy)-1H-indazole and Active Derivatives

Research into derivatives of the this compound core has identified several key molecular targets. The indazole nucleus is a significant pharmacophore that has been successfully incorporated into numerous kinase inhibitors. nih.gov Its derivatives have shown potent activity against a range of protein kinases, including both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. nih.gov Beyond kinases, these derivatives have been designed to interact with other critical proteins such as bacterial enzymes and G protein-coupled receptors, demonstrating the broad applicability of this chemical scaffold in targeting diverse biological systems.

Interaction Profiles with Enzymes and Receptors

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the mitotic spindle assembly checkpoint, making it an attractive target for cancer therapy. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have been identified as potent TTK inhibitors. nih.gov These compounds were found to be single-digit nanomolar inhibitors of TTK, demonstrating high potency and good oral bioavailability in preclinical studies. nih.gov

| Compound | Target | Activity |

|---|---|---|

| Compound 94 | TTK | Single-digit nanomolar inhibitor nih.gov |

| Compound 95 (CFI-401870) | TTK | Single-digit nanomolar inhibitor nih.gov |

| Compound 96 | TTK | Single-digit nanomolar inhibitor nih.gov |

The indazole scaffold is a prominent feature in a multitude of tyrosine kinase inhibitors. nih.gov Derivatives have been developed to target various receptor and non-receptor tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis.

FMS-like Tyrosine Kinase 3 (FLT3): Benzimidazole-indazole based compounds have been developed as potent inhibitors of FLT3 and its mutants, which are common in acute myeloid leukemia (AML). nih.gov The most optimized compound, 22f, showed extremely potent inhibitory activity against both wild-type FLT3 and the drug-resistant D835Y mutant. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole derivatives have been successfully designed as inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov For instance, certain indazole-pyrimidine derivatives demonstrated enhanced activity compared to the approved drug pazopanib. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR1-3 through fragment-led de novo design. nih.govmdpi.com Compound 106 was noted as the most active, with low micromolar inhibition across these receptors. mdpi.com

Polo-like Kinase 4 (PLK4): (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were reported as potent inhibitors of PLK4, a serine/threonine kinase often categorized with tyrosine kinases in broader screening panels due to its role in cell cycle and tumorigenesis. nih.gov

| Compound | Target Kinase | IC₅₀ |

|---|---|---|

| Compound 22f | FLT3 | 0.941 nM nih.gov |

| Compound 22f | FLT3/D835Y | 0.199 nM nih.gov |

| Compound 13i | VEGFR-2 | 34.5 nM nih.gov |

| Compound 106 | FGFR1 | 2.0 µM mdpi.com |

| Compound 106 | FGFR2 | 0.8 µM mdpi.com |

| Compound 106 | FGFR3 | 4.5 µM mdpi.com |

| Compound 62b | PLK4 | 0.029 µM nih.gov |

Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for antibacterial agents. Guided by structure-based drug design, a novel class of indazole derivatives was discovered as potent inhibitors of the Gyrase B (GyrB) subunit. nih.govnih.gov These compounds were developed through the optimization of a pyrazolopyridone hit, leading to an indazole scaffold that demonstrated excellent enzymatic and Gram-positive antibacterial activity. researchgate.net This class of inhibitors acts by targeting the ATPase site of the GyrB subunit, thereby inhibiting the enzyme's crucial function in DNA replication. nih.govresearchgate.net

Derivatives of indazole have been identified as potent antagonists of the Angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system that regulates blood pressure. nih.govepa.gov In a study aimed at developing dual-acting agents, new indazole derivatives were synthesized starting from the structure of Telmisartan. nih.gov Among these, compound 38 emerged as a highly potent AT1 receptor antagonist. nih.govepa.gov

| Compound | Target | IC₅₀ |

|---|---|---|

| Compound 38 | AT1 Receptor | 0.006 µM nih.govepa.gov |

The Melanin-Concentrating Hormone Receptor 1 (MCHr1), a G protein-coupled receptor, is an attractive target for the development of anti-obesity agents. Research has led to the discovery of non-basic 2H-indazole derivatives as MCHr1 antagonists. nih.gov A lead compound from this series demonstrated a binding affinity for human MCHr1 in the nanomolar range. Further optimization to mitigate potential mutagenicity led to the discovery of compound 8l, which retained potent MCHr1 antagonism. nih.gov

| Compound | Target | IC₅₀ |

|---|---|---|

| Compound 8a | hMCHR1 | 35 nM nih.gov |

| Compound 8l | hMCHR1 | Potent Antagonist nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a major role in the inflammatory response through the biosynthesis of prostaglandins (B1171923). The selective inhibition of COX-2 over its isoform, COX-1, is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects. The indazole scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors.

Computational studies, including molecular docking and Molecular Dynamics (MD) simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents. These studies have shown that derivatives featuring difluorophenyl, para-toluene, and 4-methoxyphenyl groups exhibit significant binding affinities for the COX-2 enzyme (3NT1). The research suggests that the unique structure of the indazole ring contributes to the potent and selective inhibition of COX-2, making these derivatives valuable candidates for further development in the treatment of inflammation.

Pim Kinase Inhibition

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in crucial cellular processes like cell proliferation and survival. nih.gov As such, they are attractive targets for cancer therapy. researchgate.net Researchers have discovered that derivatives based on the indazole scaffold can act as potent pan-Pim kinase inhibitors.

One area of investigation has focused on 3,5-substituted-6-azaindazoles. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to this scaffold significantly impact potency. For instance, introducing a methyl group at the C3-position of the azaindazole ring increased potency by six-fold against all three Pim isoforms. nih.gov Further optimization, such as replacing a substituent with a phenyl or pyridin-2-yl group, led to a remarkable increase in inhibitory activity. nih.gov

Another class of potent pan-Pim inhibitors is the 3-(pyrazin-2-yl)-1H-indazole derivatives. researchgate.net Through a process of hit-to-lead optimization, researchers have identified compounds within this series that demonstrate potent inhibition of all three Pim kinase isoforms. researchgate.net

| Compound Series | Target | Key Findings |

| 3,5-Disubstituted 6-azaindazoles | pan-Pim Kinase | Introduction of a methyl group at C3 increased potency 6-fold. Phenyl or pyridin-2-yl group substitutions led to remarkable increases in potency. nih.gov |

| 3-(Pyrazin-2-yl)-1H-indazoles | pan-Pim Kinase | Hit-to-lead optimization identified a series of potent pan-Pim inhibitors. researchgate.net |

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is associated with various cancers, making them a key target for therapeutic intervention. nih.gov Several indazole-based derivatives have been developed as potent FGFR inhibitors.

One notable series, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, has been identified as effective FGFR inhibitors. nih.gov Further research into 1H-indazol-3-amine derivatives has also yielded potent inhibitors of FGFR1 and FGFR2. SAR studies on this series indicated that the placement of fluorine substitutions on the molecule was critical for improving both enzymatic activity and cellular potency. nih.gov Docking studies of these compounds within the ATP-binding pocket of FGFR1 have shown that the N-H of the indazole ring forms a key hydrogen bond with the glutamate residue Glu562, while another nitrogen on the indazole ring interacts with Ala564, anchoring the molecule within the active site. nih.gov

| Compound Series | Target | IC50 | Key Findings |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) | FGFR1 | 30.2 ± 1.9 nM | Exhibited the most potent FGFR1 inhibitory activity in its series. miami.edu |

| 1H-indazol-3-amine derivative (27a) | FGFR1 | < 4.1 nM | Fluorine substitution at the 6-position of ring A improved enzymatic and cellular potency. nih.gov |

| 1H-indazol-3-amine derivative (27a) | FGFR2 | 2.0 nM | Fluorine substitution at the 6-position of ring A improved enzymatic and cellular potency. nih.gov |

Polo-like kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division. nih.govgoogle.com Overexpression of PLK4 is linked to the development and progression of several cancers, making it a validated target for cancer therapy. nih.govgoogle.com Indazole-based compounds have emerged as highly effective PLK4 inhibitors.

One class of these inhibitors is based on the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one structure. Lead optimization work on this scaffold yielded nanomolar PLK4 inhibitors. An optimized compound from this series, designated CFI-400437, demonstrated potent antiproliferative activity and efficacy in xenograft studies, supporting its potential for cancer therapy. rsc.org

Another series of potent PLK4 inhibitors was developed using N-(1H-indazol-6-yl)benzenesulfonamide as the core structure. Through structural simplification and fragment growth strategies, researchers synthesized a number of highly effective inhibitors. Compound K22 from this series showed exceptional PLK4 inhibitory activity with an IC50 value of 0.1 nM and demonstrated significant anti-proliferative effects against MCF-7 breast cancer cells. google.com

| Compound | Core Structure | PLK4 IC50 | Cellular Activity (MCF-7 IC50) |

| CFI-400945 | Indazole | 2.8 nM | N/A |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM | 1.3 µM google.com |

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that suppresses T-cell function by depleting the essential amino acid tryptophan. miami.edu In many cancers, IDO1 is overexpressed, allowing tumor cells to evade the immune system. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel and key pharmacophore for potent IDO1 inhibition. miami.edu

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme, tryptophan 2,3-dioxygenase (TDO). Compound 35 from this series was identified as a potent dual inhibitor, with an IC50 value of 0.74 µM for IDO1 in enzymatic assays and 1.37 µM in HeLa cells. mdpi.com This compound also demonstrated in vivo antitumor activity in a CT26 xenograft model. mdpi.com

Structure-activity relationship studies have shown that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for IDO1 inhibition. miami.edu Docking models suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and the hydrophobic pockets of the IDO1 active site, confirming its role as a key pharmacophore. miami.edu

| Compound | Target(s) | Enzymatic IC50 | Cellular IC50 (HeLa) |

| Compound 35 | IDO1 / TDO | 0.74 µM (IDO1), 2.93 µM (TDO) | 1.37 µM (IDO1) mdpi.com |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. acs.org The development of small-molecule ALK inhibitors has therefore become a critical area of cancer research. The indazole scaffold has been successfully utilized to create potent ALK inhibitors.

Research into 3-aminoindazole derivatives proved particularly fruitful. Using 3-amino-5-substituted indazole as a starting point, scientists developed a series of novel compounds with significant ALK inhibitory and antiproliferative activities. miami.edu The most prominent compound to emerge from this line of research is entrectinib (compound 127), which demonstrated high potency against ALK with an IC50 value of 12 nM. miami.edu Acylamino-indazoles have also been described as a distinct class of small-molecule ALK inhibitors. nih.gov

| Compound | Core Structure | ALK IC50 |

| Entrectinib (Compound 127) | 3-Aminoindazole | 12 nM miami.edu |

JNK Pathway Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by environmental stress and pro-inflammatory cytokines, playing a role in conditions ranging from inflammatory diseases to neurodegeneration. google.com The JNK family has three isoforms (JNK1, JNK2, and JNK3), with JNK3 being primarily expressed in the brain. The indazole scaffold has been successfully developed into a novel chemotype for potent and selective JNK inhibition. nih.govmiami.edu